molecular formula C7H2ClF3N2 B14010398 4-Chloro-3-(trifluoromethyl)picolinonitrile

4-Chloro-3-(trifluoromethyl)picolinonitrile

Cat. No.: B14010398
M. Wt: 206.55 g/mol
InChI Key: QTJNCLPAYNMNCA-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 It is characterized by the presence of a chloro group, a trifluoromethyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid under specific conditions. This reaction is often carried out using a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a base and an appropriate solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)picolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the chloro, trifluoromethyl, and nitrile groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55 g/mol

IUPAC Name

4-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2ClF3N2/c8-4-1-2-13-5(3-12)6(4)7(9,10)11/h1-2H

InChI Key

QTJNCLPAYNMNCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)C#N

Origin of Product

United States

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